REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[CH:11]=2)[CH:6]=1)C(C)=O.OC1C=CC2C(=CC=CC=2)C=1.S(=O)(=O)(O)O.OC1C=CC2C(=CC=CC=2)C=1S(O)(=O)=O>>[NH3:1].[S:15]([O-:18])([OH:17])=[O:16].[NH4+:1].[NH2:1][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[CH:11]=2)[CH:6]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(O)[O-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[CH:11]=2)[CH:6]=1)C(C)=O.OC1C=CC2C(=CC=CC=2)C=1.S(=O)(=O)(O)O.OC1C=CC2C(=CC=CC=2)C=1S(O)(=O)=O>>[NH3:1].[S:15]([O-:18])([OH:17])=[O:16].[NH4+:1].[NH2:1][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[CH:11]=2)[CH:6]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
ammonia
|
Type
|
product
|
Smiles
|
N
|
Name
|
ammonium hydrogensulfite
|
Type
|
product
|
Smiles
|
S(=O)(O)[O-].[NH4+]
|
Name
|
2-amino-naphthalene-6-sulfonic acid
|
Type
|
product
|
Smiles
|
NC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |